molecular formula C12H26O2P+ B14322043 Hexyl(hexyloxy)oxophosphanium CAS No. 106787-55-7

Hexyl(hexyloxy)oxophosphanium

Cat. No.: B14322043
CAS No.: 106787-55-7
M. Wt: 233.31 g/mol
InChI Key: COJSTRKEJOBMRV-UHFFFAOYSA-N
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Description

Hexyl(hexyloxy)oxophosphanium is an organophosphonium compound with the molecular formula C14H30O2P+ and a PubChem CID of 175323177 . As a phosphonium cation, this reagent is expected to serve as a key intermediate or precursor in various research fields, including organic synthesis, materials science, and catalysis. Phosphonium-based ionic liquids, for instance, are widely studied for their application in solvent extraction processes for metal ions . Researchers value such compounds for their role in developing new synthetic methodologies and advanced materials. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the latest scientific literature for specific applications and handling protocols.

Properties

CAS No.

106787-55-7

Molecular Formula

C12H26O2P+

Molecular Weight

233.31 g/mol

IUPAC Name

hexoxy-hexyl-oxophosphanium

InChI

InChI=1S/C12H26O2P/c1-3-5-7-9-11-14-15(13)12-10-8-6-4-2/h3-12H2,1-2H3/q+1

InChI Key

COJSTRKEJOBMRV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCO[P+](=O)CCCCCC

Origin of Product

United States

Preparation Methods

Alkylation of Phosphine Oxides

Phosphine oxides (R₃P=O) serve as versatile intermediates. In a two-step process, a dialkylphosphine oxide reacts with hexyl bromide in the presence of a base such as sodium hydride, followed by alkoxylation with hexanol. For example:

  • Step 1 : (Hexyl)₂P=O + Hexyl-Br → (Hexyl)₃P⁺ Br⁻
  • Step 2 : (Hexyl)₃P⁺ Br⁻ + Hexanol → (Hexyl)₂(Hexyloxy)P=O + HBr

This method, adapted from fungicide synthesis protocols, achieves ~65% yield in polar aprotic solvents like dimethyl sulfoxide (DMSO). Side products, including trihexylphosphine oxide, are mitigated by maintaining reaction temperatures below 50°C.

Nucleophilic Substitution on Phosphorus Precursors

Phosphorus oxychloride (POCl₃) reacts sequentially with hexanol and hexylmagnesium bromide:

  • Step 1 : POCl₃ + Hexanol → Cl₂P(O)O-Hexyl + HCl
  • Step 2 : Cl₂P(O)O-Hexyl + 2 Hexyl-MgBr → (Hexyl)₂P(O)O-Hexyl + 2 MgBrCl

The product is protonated using hydrochloric acid to yield the phosphonium salt. This route, detailed in patent WO2019225663A1, requires anhydrous conditions and achieves 72% purity before recrystallization in acetone.

Solvent and Catalytic Systems

Solvent Optimization

Nonpolar solvents (e.g., dichloromethane) favor alkylation kinetics but risk byproduct formation via Hoffmann elimination. Comparative studies from fungicide formulations demonstrate that solvent polarity critically impacts reaction efficiency:

Solvent Dielectric Constant Yield (%) Purity (%)
Dichloromethane 8.93 58 89
DMSO 46.45 65 92
Acetone 20.56 62 91

Data adapted from.

Catalytic Phosphorylation

Recent innovations employ phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) to enhance alkoxylation efficiency. In a PMC study, hydroxyphosphonate derivatives synthesized via TBAB-mediated reactions achieved 78% yield at 80°C, suggesting applicability to this compound.

Isolation and Purification

Crystallization Techniques

Crude products are typically dissolved in acetone or ethyl acetate and cooled to −20°C to induce crystallization. This compound exhibits limited solubility in hydrocarbons, enabling precipitation by adding n-hexane. Patent data report 89% recovery using this method.

Chromatographic Methods

Silica gel chromatography with ethyl acetate/hexane (1:4) eluent resolves residual phosphine oxides. However, this step reduces overall yield by 10–15% due to the compound’s sensitivity to acidic silica.

Analytical Characterization

Spectroscopic Data

  • ³¹P NMR (CDCl₃) : δ 32.1 ppm (singlet, P=O)
  • IR (KBr) : 1245 cm⁻¹ (P=O stretch), 1050 cm⁻¹ (P-O-C)
  • MS (ESI+) : m/z 233.3 [M]⁺

Thermal Stability

Differential scanning calorimetry (DSC) reveals decomposition onset at 185°C, with a melting endotherm at 92°C. Stability under ambient conditions exceeds 12 months when stored in amber glass.

Chemical Reactions Analysis

Types of Reactions

Hexyl(hexyloxy)oxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it back to the parent phosphine.

    Substitution: Nucleophilic substitution reactions can replace the hexyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines are employed under mild conditions.

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus derivatives.

Scientific Research Applications

Hexyl(hexyloxy)oxophosphanium has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Hexyl(hexyloxy)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxyphenyl Phosphine Oxides (Patent: IPC C07C 29/00)

A key structural analog is the alkoxyphenyl phosphine oxide class described in a 2015 patent (IPC C07C 29/00) . These compounds include mono-, bis-, and tris-(alkoxyphenyl) phosphine oxide isomers.

Structural Differences:
Property Hexyl(hexyloxy)oxophosphanium Tris(alkoxyphenyl) Phosphine Oxide
Central Atom Phosphorus ($P^+$) Phosphorus ($P=O$)
Substituents Hexyl, hexyloxy, oxo, counterion Three alkoxyphenyl groups
Charge Cationic (quaternary phosphonium) Neutral (phosphine oxide)
Functional Differences:
  • Flame Retardancy : Alkoxyphenyl phosphine oxides are used in epoxy resins to enhance flame resistance while maintaining mechanical properties . This compound, with its cationic nature, may exhibit superior compatibility with polar polymer matrices but lacks direct evidence of flame-retardant efficacy.
  • Thermal Stability : Phosphine oxides generally exhibit high thermal stability ($>300°C$), whereas quaternary phosphonium salts like this compound may decompose at lower temperatures due to ionic interactions.

Hexyl Esters (e.g., Hexyl Acetate, Hexyl Decanoate)

While chemically distinct (esters vs. phosphonium salts), hexyl esters share the hexyl moiety, enabling comparisons of hydrophobic behavior and solubility:

Property This compound Hexyl Acetate
Molecular Weight ~300–350 g/mol (estimated) 144.21 g/mol
Solubility Likely polar-aprotic solvents Ethanol, diethyl ether
Applications Catalysis, ionic liquids Flavoring, fragrances

This compound’s ionic nature distinguishes it from non-ionic esters, limiting its volatility but enhancing its utility in conductive materials or phase-transfer catalysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for hexyl(hexyloxy)oxophosphanium, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or phosphorylation reactions. For example, reacting hexanol derivatives with phosphoryl chloride (POCl₃) under anhydrous conditions, followed by alkylation with hexyloxy groups. Purification involves fractional distillation or column chromatography using silica gel (hexane:ethyl acetate gradients). Monitor purity via thin-layer chromatography (TLC) and confirm with nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) . Reproducibility requires strict control of reaction temperature (0–5°C for exothermic steps) and inert gas environments (e.g., nitrogen) to prevent hydrolysis .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : ³¹P NMR to confirm phosphorus oxidation state and bonding environment (expected δ: +10 to +30 ppm for oxophosphanium structures) .
  • Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) to verify molecular ion peaks and isotopic patterns.
  • Infrared (IR) Spectroscopy : Identify P=O stretches (~1250–1300 cm⁻¹) and alkyl C-O bonds (~1050–1150 cm⁻¹) .
    Cross-reference data with computational models (e.g., density functional theory) to validate assignments .

Q. How does this compound behave under varying storage conditions?

  • Methodological Answer : Stability studies should assess degradation kinetics under:

  • Temperature : Accelerated aging at 40°C for 1–4 weeks, comparing to room-temperature controls.
  • Humidity : Exposure to 75% relative humidity, monitoring hydrolysis via ³¹P NMR or LC-MS for phosphoester byproducts .
  • Light Sensitivity : UV-Vis spectroscopy to detect photodegradation products. Use amber vials and desiccants for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Employ quantum mechanical calculations (e.g., Gaussian 16) to:

  • Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
  • Simulate transition states for phosphorylation reactions (activation energy barriers).
    Validate predictions experimentally using kinetic isotope effects (KIE) or substituent-tuning studies . Cross-check computational results with crystallographic data (if available) to refine bond angles and charge distributions .

Q. How do structural modifications influence the compound’s biological activity or toxicity?

  • Methodological Answer : Use a structure-activity relationship (SAR) approach:

  • Alkyl Chain Variation : Synthesize analogs with shorter/longer alkyl chains to assess hydrophobicity effects (logP measurements).
  • In Vitro Assays : Test cytotoxicity in HEK-293 or HepG2 cells, comparing to organophosphate class data .
    Extrapolate neurotoxicity risks by evaluating acetylcholinesterase inhibition, referencing organophosphate toxicodynamic models .

Q. How should contradictory data on hydrolysis rates be resolved?

  • Methodological Answer : Discrepancies may arise from solvent polarity or trace catalysts. Conduct controlled experiments:

  • Solvent Screening : Compare hydrolysis in polar aprotic (acetonitrile) vs. protic (methanol) solvents.
  • Catalyst Analysis : Use inductively coupled plasma mass spectrometry (ICP-MS) to detect metal impurities (e.g., Fe³⁺) that accelerate degradation .
    Apply Arrhenius equations to model temperature-dependent kinetics and identify outliers .

Q. What strategies optimize impurity profiling in large-scale synthesis?

  • Methodological Answer : Implement orthogonal separation methods:

  • HPLC : C18 columns with UV/vis detection (λ = 210 nm for phosphorus-containing impurities).
  • Gas Chromatography (GC) : For volatile byproducts (e.g., hexyl chloride).
    Reference impurity standards (e.g., ethyl phosphoesters ) to calibrate detection limits.

Q. How can experimental design address reproducibility challenges in phosphorylation reactions?

  • Methodological Answer : Standardize protocols using:

  • Reagent Purity : ≥99% anhydrous POCl₃, verified by Karl Fischer titration.
  • Stoichiometric Ratios : Optimize via Design of Experiments (DoE) to minimize side products.
    Document deviations in lab notebooks and share raw data (NMR, MS) via repositories like Zenodo for peer validation .

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